![molecular formula C14H19N3OS2 B2809780 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1172565-45-5](/img/structure/B2809780.png)
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
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Description
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, also known as DTA-1, is a small molecule drug that has been shown to have significant potential in scientific research. DTA-1 is a selective agonist of the glucocorticoid-induced TNFR-related protein (GITR), which is a member of the tumor necrosis factor receptor (TNFR) superfamily.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis and Reactions
Compounds structurally related to the target molecule have been synthesized through reactions involving thiophene derivatives, demonstrating the chemical versatility and potential for creating structurally diverse libraries. These synthetic routes could be applied in materials science and chemical synthesis research for developing new compounds with tailored properties (Gol'dfarb & Kalik, 1973).
Ring Closure Reactions and Diverse Libraries
Using key thiophene-containing intermediates, researchers have been able to generate a wide range of structurally diverse compounds through alkylation and ring closure reactions. This highlights the compound's utility in medicinal chemistry and drug design for synthesizing new chemical entities with potential biological activities (Roman, 2013).
Biological Applications
Biological Activities
Derivatives of thiophene, similar to the target molecule, have been explored for their biological activities, including anti-diabetic, anti-inflammatory, and acetylcholinesterase inhibitory effects. These findings suggest potential applications in the development of therapeutic agents for treating various diseases (Gopi & Dhanaraju, 2018).
Antiproliferative Activity
Novel thiophene and thienopyrimidine derivatives have been tested for their antiproliferative activity against different cancer cell lines. This research underscores the potential application of structurally related compounds in oncology, aiming to discover new anticancer drugs (Ghorab et al., 2013).
properties
IUPAC Name |
1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS2/c1-17(2)13(11-5-7-19-10-11)9-16-14(18)15-8-12-4-3-6-20-12/h3-7,10,13H,8-9H2,1-2H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKXQSXIROMSCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCC1=CC=CS1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea |
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